

solubility characteristics of iso-Nadolol (tert-Butyl-d9) in different solvents

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Compound of Interest

Compound Name: iso-Nadolol (tert-Butyl-d9)

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Solubility Characteristics of iso-Nadolol (tert-Butyl-d9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **iso-Nadolol (tert-Butyl-d9)**, a deuterated isotopologue of Nadolol. While specific quantitative solubility data for the deuterated form is not readily available in public literature, the solubility profile of the parent compound, Nadolol, serves as a robust proxy due to the minimal impact of deuterium substitution on physicochemical properties like solubility. This document outlines the known solubility of Nadolol in various solvents, presents a standard experimental protocol for determining solubility, and visualizes the workflow for solubility assessment.

Core Solubility Profile

Nadolol exhibits a varied solubility profile, ranging from freely soluble in polar organic solvents to very slightly soluble in alkaline solutions. Its hydrophilic nature and low lipophilicity are key determinants of its solubility behavior.[1]

Quantitative Solubility Data

The following table summarizes the known solubility of Nadolol in different solvents. This data is critical for the preparation of stock solutions and formulations in a laboratory setting.



Solvent	Solubility Classification	Quantitative Data	Notes
Dimethyl Sulfoxide (DMSO)	Soluble	100 mg/mL (323.20 mM)[2]	Requires sonication; hygroscopic nature of DMSO can impact solubility.[2]
Ethanol	Freely Soluble	Not specified	-
Propylene Glycol	Freely Soluble	Not specified	-
Hydrochloric Acid	Soluble	Not specified	-
Water	Slightly Soluble / Soluble	Not specified	Conflicting reports exist, suggesting moderate aqueous solubility.[3][4][5]
Chloroform	Slightly Soluble	Not specified	-
Sodium Hydroxide	Very Slightly Soluble	Not specified	-
Acetone	Insoluble	Not specified	-
Benzene	Insoluble	Not specified	-
Ether	Insoluble	Not specified	-
Hexane	Insoluble	Not specified	-

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7] This protocol provides a reliable and reproducible means of ascertaining the saturation point of a compound in a given solvent.

Objective: To determine the equilibrium solubility of **iso-Nadolol (tert-Butyl-d9)** in a selected solvent.



Materials:

- iso-Nadolol (tert-Butyl-d9) solid powder
- Solvent of interest (e.g., water, phosphate buffer pH 7.4)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

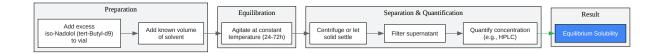
- Preparation: Add an excess amount of iso-Nadolol (tert-Butyl-d9) to a series of glass vials.
 The excess solid should be visually apparent.
- Solvent Addition: Add a known volume of the desired solvent to each vial.
- Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8] Preliminary experiments may be needed to determine the optimal equilibration time.[9]
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved compound.[10]
- Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.



- Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
- Quantification: Analyze the concentration of iso-Nadolol (tert-Butyl-d9) in the filtrate using a
 validated analytical method, such as HPLC. A standard calibration curve should be prepared
 to ensure accurate quantification.[7]
- Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.



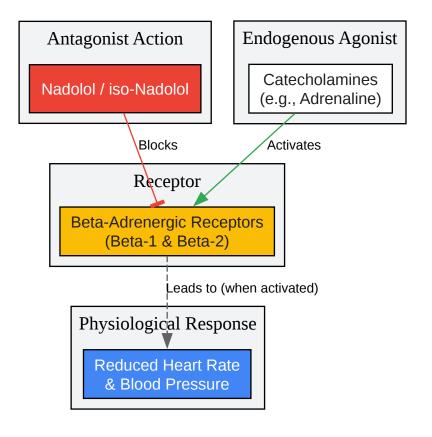
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Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Biological Context and Signaling Pathway

Nadolol is a non-selective beta-adrenergic receptor antagonist.[1][3] Its therapeutic effects in treating conditions like hypertension and angina pectoris are primarily achieved by blocking beta-1 and beta-2 adrenergic receptors.[1] This inhibition prevents the binding of catecholamines (e.g., adrenaline), leading to a reduction in heart rate, cardiac output, and blood pressure.[4] The diagram below outlines this general signaling pathway.





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Caption: Simplified signaling pathway of Nadolol as a beta-adrenergic receptor antagonist.

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